
(4-(Trimethylsilyloxy)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
(4-(Trimethylsilyloxy)phenyl)Zinc bromide can be synthesized by the reaction of (4-bromophenyl)trimethylsilane with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反应分析
Types of Reactions
(4-(Trimethylsilyloxy)phenyl)Zinc bromide primarily undergoes substitution reactions. It is commonly used in cross-coupling reactions, where it reacts with various electrophiles to form carbon-carbon bonds .
Common Reagents and Conditions
The compound is often used in the presence of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like THF or dimethylformamide (DMF) under inert conditions .
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(4-(Trimethylsilyloxy)phenyl)Zinc bromide has several applications in scientific research:
作用机制
The mechanism of action of (4-(Trimethylsilyloxy)phenyl)Zinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The trimethylsilyloxy group stabilizes the intermediate species, facilitating the reaction .
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the trimethylsilyloxy group, making it less stable and less reactive in certain conditions.
(4-Bromophenyl)trimethylsilane: Contains the trimethylsilyloxy group but does not have the zinc moiety, limiting its use in cross-coupling reactions.
Uniqueness
(4-(Trimethylsilyloxy)phenyl)Zinc bromide is unique due to the presence of both the trimethylsilyloxy group and the zinc moiety. This combination provides enhanced stability and reactivity, making it a valuable reagent in organic synthesis .
属性
分子式 |
C9H13BrOSiZn |
|---|---|
分子量 |
310.6 g/mol |
IUPAC 名称 |
bromozinc(1+);trimethyl(phenoxy)silane |
InChI |
InChI=1S/C9H13OSi.BrH.Zn/c1-11(2,3)10-9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CDIVUBRLYJVNBI-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)OC1=CC=[C-]C=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



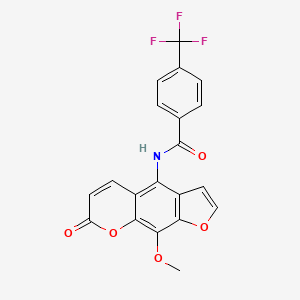
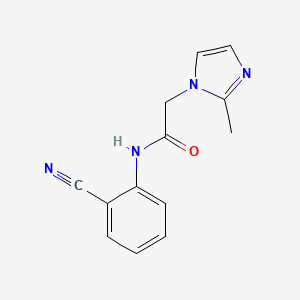
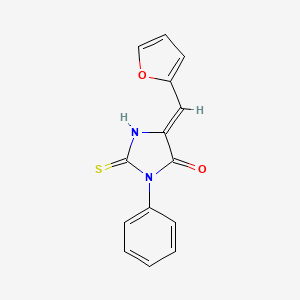
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
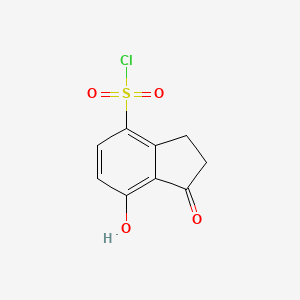
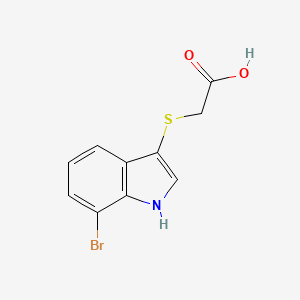
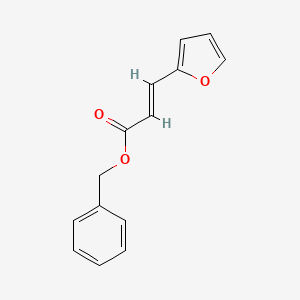

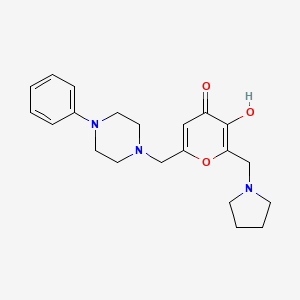
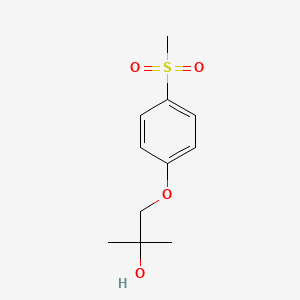

![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
